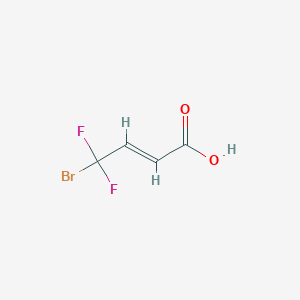

4-Bromo-4,4-difluorobut-2-enoic acid

Description

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical research. numberanalytics.com The incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comoup.com This is due to several unique characteristics of the fluorine atom, including its high electronegativity (the highest of all elements), small atomic radius, and the exceptional strength of the C-F bond, which is one of the strongest in organic chemistry. oup.comwikipedia.org

These properties impart enhanced thermal stability, increased lipophilicity (fat-solubility), and improved metabolic stability to the parent molecule. numberanalytics.comalfa-chemistry.com Consequently, organofluorine compounds have found widespread application in numerous fields. An estimated 20% of all pharmaceuticals on the market contain fluorine, including top-selling drugs. wikipedia.orgalfa-chemistry.com Examples include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory celecoxib (B62257) (Celebrex). numberanalytics.com In agriculture, fluorinated compounds are crucial components of pesticides and herbicides, enhancing their efficacy and stability. numberanalytics.comwikipedia.org Furthermore, the development of advanced materials, such as fluoropolymers like Teflon, is a direct result of organofluorine chemistry research. wikipedia.org

The Role of α,β-Unsaturated Carboxylic Acids as Fundamental Building Blocks in Organic Synthesis

α,β-Unsaturated carbonyl compounds, which include α,β-unsaturated carboxylic acids, are key building blocks in organic chemistry. rsc.orgwikipedia.org Their structure features a carbon-carbon double bond conjugated with the carbonyl group of the carboxylic acid. wikipedia.org This conjugation results in a unique electronic distribution, making the molecule susceptible to nucleophilic attack at two primary sites: the carbonyl carbon and the β-carbon. wikipedia.orgnih.gov This reactivity pattern is often referred to as vinylogous reactivity. wikipedia.org

The ability to undergo conjugate additions (like the Michael addition) makes these compounds exceptionally versatile intermediates for synthesizing more complex molecules. wikipedia.org They serve as precursors for a wide array of other functional compounds, including amines, alcohols, and various carboxylic acid derivatives. rsc.orgorganic-chemistry.org The synthesis of α,β-unsaturated carboxylic acids themselves has been a significant area of research, with methods like the carbonylation of alkynes and palladium-catalyzed dehydrogenation being prominent strategies. rsc.orgresearchgate.net Their tendency to polymerize is also exploited on an industrial scale, forming the basis for polyacrylate plastics. wikipedia.org

Structural Features and Electronic Effects of Fluorine and Bromine in 4-Bromo-4,4-difluorobut-2-enoic Acid Systems

The chemical behavior of this compound is dictated by the interplay of its functional groups and the powerful electronic effects of its halogen substituents.

The molecule's core is an α,β-unsaturated carboxylic acid. The key feature is the C4 position, which is bonded to one bromine and two fluorine atoms. Both fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect).

Electronic Effects of Fluorine: Fluorine is the most electronegative element, and its presence profoundly influences the electronic structure of a molecule. nih.gov The two fluorine atoms at the C4 position pull electron density away from the rest of the carbon chain. This strong inductive effect stabilizes molecular orbitals and makes the molecule less susceptible to oxidative degradation. nih.gov While fluorine can technically exert a positive mesomeric or resonance effect (+M) through its lone pairs, this effect is generally weak and overshadowed by its powerful inductive pull, especially when not directly attached to a π-system.

Electronic Effects of Bromine: Bromine is also electronegative, though less so than fluorine, and contributes to the inductive electron withdrawal from the C4 position. Like other halogens, it has a -I inductive effect and a +M resonance effect.

Combined Influence in the System: In this compound, the cumulative inductive effect of the two fluorine atoms and one bromine atom at the C4 position is significant. This has two primary consequences:

Enhanced Electrophilicity: The α,β-unsaturated system is already polarized, with the β-carbon (C3) being electron-deficient (electrophilic) due to resonance with the carbonyl group. nih.gov The intense electron withdrawal by the three halogens at C4 further depletes electron density from the C3-C4 bond, making the β-carbon an even more potent site for nucleophilic attack.

Increased Acidity: The electron-withdrawing halogens stabilize the carboxylate anion that forms upon deprotonation of the carboxylic acid. By pulling electron density away from the -COO⁻ group, they delocalize the negative charge, making the conjugate base more stable. This increased stability of the conjugate base translates to a higher acidity for the parent carboxylic acid compared to a non-halogenated analogue.

Below is a table summarizing the key properties of the halogens influencing the molecule.

| Property | Fluorine (F) | Bromine (Br) |

| Pauling Electronegativity | 3.98 | 2.96 |

| Primary Electronic Effect | Strong Inductive (-I) | Inductive (-I) |

| C-X Bond Energy (in CH₃-X) | ~485 kJ/mol | ~290 kJ/mol |

This combination of an α,β-unsaturated system with potent electron-withdrawing groups at the terminus of the double bond creates a highly reactive and synthetically useful molecule.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-bromo-4,4-difluorobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF2O2/c5-4(6,7)2-1-3(8)9/h1-2H,(H,8,9)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQNBPWCRLEJGN-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(F)(F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(F)(F)Br)\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 4,4 Difluorobut 2 Enoic Acid

Established Reaction Pathways for the Construction of the Butenoic Acid Scaffold

The formation of the 4-Bromo-4,4-difluorobut-2-enoic acid structure is not achieved in a single step but through a sequence of reliable and well-documented reactions. The process involves the initial synthesis of an ester precursor, which already contains the core carbon chain and the requisite bromo and difluoro groups. This precursor then undergoes further transformations to yield the final carboxylic acid.

Hydrolysis of Ester Precursors in the Synthesis of this compound

The final step in the synthesis of this compound is the hydrolysis of its corresponding ethyl ester, ethyl 4-bromo-4,4-difluorobut-2-enoate. This reaction converts the ester functional group into a carboxylic acid. The hydrolysis can be carried out under either acidic or basic conditions.

Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, forming the carboxylate salt, which is then protonated in an acidic workup step to yield the final carboxylic acid. Conversely, acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

Research into the hydrolysis of fluorinated esters indicates that the presence of fluorine atoms significantly impacts the reaction rate. The strong electron-withdrawing nature of fluorine atoms makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. Studies on similar compounds have shown that introducing fluorine atoms to the ester's alkyl group can increase the rate of hydrolysis by orders of magnitude compared to their non-fluorinated counterparts. nih.gov

Table 1: Effect of Fluorination on Ester Hydrolysis Half-Life

| Ester Moiety | Number of Fluorine Atoms | Relative Hydrolysis Rate |

|---|---|---|

| Ethyl | 0 | 1x |

| 2-Fluoroethyl | 1 | ~8x faster |

| 2,2-Difluoroethyl | 2 | ~24-32x faster |

| 2,2,2-Trifluoroethyl | 3 | >200x faster |

Data derived from studies on N-acetylproline esters, illustrating the general trend of fluorine substitution on hydrolysis rates. nih.gov

Dehydration Strategies for Forming the α,β-Unsaturated System

The α,β-double bond in the butenoic acid scaffold is a key structural feature. This is typically formed through the dehydration of a β-hydroxy ester intermediate, specifically ethyl 4-bromo-4,4-difluoro-3-hydroxy-butanoate. This elimination of a water molecule is a condensation reaction. libretexts.org

The reaction can be promoted by either acid or base catalysis, often with the application of heat. openstax.orglibretexts.org

Base-catalyzed dehydration: A base removes an acidic α-hydrogen (a hydrogen on the carbon adjacent to the ester's carbonyl group), forming an enolate. The resulting negative charge facilitates the elimination of the hydroxide group at the β-position in an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. libretexts.org

Acid-catalyzed dehydration: The acid protonates the β-hydroxyl group, converting it into a better leaving group (water). The subsequent elimination can proceed through an E1 or E2 mechanism to form the conjugated double bond. libretexts.org

The stability of the resulting conjugated system, where the C=C double bond is conjugated with the C=O double bond of the ester, is a significant thermodynamic driving force for this reaction. openstax.org

Targeted Halogenation Approaches for Bromine Introduction

The introduction of the bromine atom into the target molecule is achieved by incorporating it into one of the primary starting materials. The most logical synthetic strategy involves using a bromine-containing electrophile during the initial carbon-carbon bond-forming step.

Specifically, in the context of synthesizing the key intermediate, ethyl 4-bromo-4,4-difluoro-3-hydroxy-butanoate, the bromine atom is sourced from 2-bromoacetaldehyde. This aldehyde serves as the electrophilic partner in the Reformatsky reaction, reacting with the organozinc reagent generated from a different precursor. This approach ensures the bromine is positioned correctly at the 4-position of the butanoate skeleton from the outset of the synthesis.

Precursor Chemistry and Intermediate Transformations

Synthesis of Ethyl 4-Bromo-4,4-difluoro-3-hydroxy-butanoate as a Key Intermediate

The cornerstone of the synthesis is the formation of ethyl 4-bromo-4,4-difluoro-3-hydroxy-butanoate. This β-hydroxy ester is constructed via the Reformatsky reaction, a classic method for carbon-carbon bond formation. nih.gov This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc reagent, known as a Reformatsky enolate. unishivaji.ac.in This enolate then adds to a carbonyl compound, such as an aldehyde or ketone.

In this specific synthesis, the reaction proceeds as follows:

Reagent 1 (Nucleophile precursor): Ethyl 2-bromo-2,2-difluoroacetate. This molecule provides the difluorinated carbon, the ester group, and the carbon that will become the α-carbon in the final product.

Reagent 2 (Electrophile): 2-Bromoacetaldehyde. This molecule provides the carbon that will become the β-carbon (bearing the hydroxyl group) and the bromine-bearing γ-carbon.

Metal: Zinc dust is used to generate the organozinc reagent from ethyl 2-bromo-2,2-difluoroacetate.

The zinc inserts into the carbon-bromine bond of ethyl 2-bromo-2,2-difluoroacetate, forming a zinc enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-bromoacetaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired β-hydroxy ester, ethyl 4-bromo-4,4-difluoro-3-hydroxy-butanoate. researchgate.nettheaic.org

Table 2: Components of the Reformatsky Reaction for the Key Intermediate

| Role | Compound Name | Structure |

|---|---|---|

| Nucleophile Precursor | Ethyl 2-bromo-2,2-difluoroacetate | BrCF₂COOEt |

| Electrophile | 2-Bromoacetaldehyde | BrCH₂CHO |

| Metal Reagent | Zinc | Zn |

Synthetic Routes to Analogues of Crotonic Acid Derivatives

The synthetic sequence used to produce this compound is a versatile method for creating a wide range of substituted crotonic acid (but-2-enoic acid) derivatives. The core strategy of a Reformatsky reaction followed by dehydration provides a powerful platform for generating α,β-unsaturated esters.

By modifying the starting materials, various analogues can be synthesized:

Varying the Aldehyde/Ketone: The choice of the carbonyl compound in the Reformatsky reaction determines the substituent at the 4-position of the final butenoic acid. Using different aldehydes or ketones in place of 2-bromoacetaldehyde would lead to a diverse library of crotonic acid analogues with different functionalities.

Varying the α-Halo Ester: While ethyl 2-bromo-2,2-difluoroacetate is used for this specific synthesis, employing other α-halo esters can introduce different substituents at the 2-position or modify the fluorine content.

This methodology is a key part of the broader field of organofluorine chemistry, which focuses on synthesizing fluorinated molecules for various applications. The creation of fluorinated α,β-unsaturated esters, which are valuable building blocks, is a common objective. nih.govresearchgate.net

Asymmetric Synthetic Approaches for Related Fluoroalkenoic Acid Systems

The strategic incorporation of fluorine into organic molecules can profoundly influence their biological and chemical properties. Consequently, the development of stereoselective methods for synthesizing chiral organofluorine compounds, including fluoroalkenoic acids, is a significant area of research. organicreactions.org The absence of a substantial chiral pool of organofluorine compounds in nature necessitates the creation of robust asymmetric synthetic methodologies. organicreactions.org This section explores advanced strategies for controlling stereochemistry in the synthesis of fluorinated acid systems, focusing on catalytic enantioselective methods, diastereoselective control, and emerging techniques for constructing challenging carbon-fluorine stereocenters.

Catalytic Enantioselective Methodologies for Fluorinated Alkenoic Acids

Catalytic enantioselective fluorination represents a powerful strategy for accessing chiral fluorinated molecules. These methods often employ a chiral catalyst to control the stereochemical outcome of the fluorination of a prochiral substrate. A variety of catalytic systems, including organocatalysts, transition metal complexes, and phase-transfer catalysts, have been successfully developed. organicreactions.org

One notable advancement is the direct, highly enantioselective α-fluorination of simple carboxylic acids. mdpi.com Researchers have developed planar chiral [2.2]paracyclophane-based isothiourea catalysts that facilitate this transformation with high yields and excellent stereocontrol. mdpi.com In this approach, the carboxylic acid is activated by the catalyst, followed by stereoselective fluorination using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). mdpi.com This method provides a direct route to optically active α-fluoroesters with enantiomeric excesses (ee) up to 99.5%. mdpi.com

Cinchona alkaloids have also proven to be effective organocatalysts for enantioselective fluorination. nih.govescholarship.org When combined with electrophilic fluorine sources such as Selectfluor, cinchona alkaloids can form reactive N-fluoroammonium salts. escholarship.org These reagents have been used in catalytic systems, often in combination with a base, for the highly enantioselective fluorination of substrates like silyl (B83357) enol ethers to produce α-fluoroketones, which are valuable precursors for more complex molecules. escholarship.org Similarly, cinchona-alkaloid-derived primary amines have been effective in the enantioselective α-fluorination of certain aldehydes. researchgate.net

The table below summarizes key findings in catalytic enantioselective fluorination relevant to the synthesis of fluorinated acids and their precursors.

| Catalyst Type | Catalyst Example | Substrate | Fluorinating Agent | Max. Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Isothiourea | Planar chiral [2.2]paracyclophane-based | Carboxylic Acids | NFSI | 99.5% | mdpi.com |

| Cinchona Alkaloid | Bis-cinchona alkaloids | Silyl Enol Ethers | NFSI | High | escholarship.org |

| Cinchona Alkaloid | (DHQ)2AQN | Lactone Moiety | Selectfluor | 88% | nih.gov |

| Primary Amine | β,β-Diaryl serines | β-Diketones | Selectfluor | High | bohrium.com |

Diastereoselective Control in the Formation of Fluorinated Carboxylic Acids

When synthesizing molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective fluorination can be achieved through two primary strategies: substrate control, where a chiral auxiliary attached to the starting material directs the fluorination, or catalyst control, where the chiral catalyst dictates the stereochemical outcome regardless of existing stereocenters in the substrate. nih.gov

Substrate-controlled diastereoselective electrophilic fluorination has been effectively used in the α-fluorination of carbonyl compounds. nih.gov In these reactions, the diastereoselectivity is governed by chiral auxiliaries within the substrate structure, which influence the diastereofacial discrimination of the intermediate enolates. nih.gov

Catalyst-controlled methods offer greater flexibility, enabling access to different diastereomers from the same substrate by simply changing the catalyst. For instance, the stereoselective synthesis of syn-β-fluoroaziridine building blocks has been achieved via a chiral aryl iodide-catalyzed fluorination of allylic amines. nih.gov This method demonstrates catalyst-controlled diastereoselectivity, allowing for the preparation of highly enantioenriched products bearing multiple contiguous stereocenters. nih.gov Similarly, catalytic asymmetric allylic alkylation with fluoroenolates has been developed to produce 3-fluorooxindoles with two adjacent stereocenters, proceeding with excellent diastereo- and enantioselectivity. nih.gov

The following table highlights examples of diastereoselective control in fluorination reactions.

| Strategy | Catalyst/Auxiliary | Reaction Type | Substrate | Key Outcome | Reference |

|---|---|---|---|---|---|

| Substrate Control | Chiral Auxiliaries | Electrophilic α-fluorination | Carbonyl Compounds | Diastereofacial discrimination of enolates | nih.gov |

| Catalyst Control | Chiral Aryl Iodide | Fluorination of allylic amines | Allylic Amines | High diastereoselectivity for syn-β-fluoroaziridines | nih.gov |

| Catalyst Control | Palladium Complex | Asymmetric Allylic Alkylation | Fluoroenolates | Excellent diastereoselectivity (>20:1 dr) | nih.gov |

| Catalyst Control | Salen-based Co(II) | Cyclopropanation | Styrenes | Highly diastereoselective | rsc.org |

Emerging Strategies for Stereogenic Carbon-Fluorine Center Construction

The construction of carbon-fluorine stereogenic centers, particularly quaternary centers where the fluorine-bearing carbon is attached to four other non-hydrogen atoms, remains one of the most significant challenges in synthetic organic chemistry. nih.govacs.org This difficulty is reflected in the fact that less than 1% of fluorine-containing pharmaceuticals on the market feature a C-F stereogenic center. nih.gov To address this methodological gap, researchers are exploring innovative and powerful new strategies.

Chiral anion phase-transfer (CAPT) catalysis has emerged as a highly efficient concept. cas.cnresearchgate.net In this approach, a chiral anion is used to control the stereochemistry of the reaction, as demonstrated in the fluorinative dearomatization of tryptophol (B1683683) derivatives using Selectfluor. researchgate.net This strategy leverages ion-pairing interactions to achieve high enantioselectivity. researchgate.net

Synergistic catalysis, which combines multiple catalytic cycles, has also led to breakthroughs. A stereodivergent synthesis of chiral fluorinated amino acids was developed using a ternary Pd/Cu/Li system. researchgate.net This method allows for the synthesis of non-natural amino acids with a chiral allylic fluorine motif in high yields with excellent regio-, diastereo-, and enantioselectivities. researchgate.net Another dual-catalyst system, employing a chiral Lewis acid and an amine, has been used for the asymmetric ring-opening of epoxides with a latent source of hydrogen fluoride (B91410) (HF), providing access to chiral β-fluoroalcohols. princeton.edu

The development of novel catalysts continues to be a primary focus. Asymmetric fluorination of α-branched aldehydes to create α-fluorinated quaternary stereogenic centers has been achieved with high yields and good enantioselective control using novel primary amine catalysts. nih.gov These emerging strategies are expanding the toolkit available to synthetic chemists, enabling the construction of increasingly complex and valuable fluorinated molecules. scilit.com

The table below provides a summary of these emerging synthetic strategies.

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Chiral Anion Phase-Transfer (CAPT) Catalysis | Utilizes a chiral anion to control stereochemistry via ion-pairing. | Fluorinative dearomatization of tryptophol derivatives. | researchgate.net |

| Synergistic/Dual Catalysis | Combines multiple catalysts to control different aspects of stereoselectivity. | Stereodivergent synthesis of fluorinated amino acids using a Pd/Cu/Li system. | researchgate.net |

| Latent HF Source | Uses a precursor like benzoyl fluoride to generate HF in situ for nucleophilic fluorination. | Asymmetric ring-opening of epoxides to form β-fluoroalcohols. | princeton.edu |

| Novel Organocatalyst Design | Development of new catalyst scaffolds to tackle challenging transformations. | Asymmetric α-fluorination of α-branched aldehydes to form quaternary C-F centers. | nih.gov |

Reactivity and Mechanistic Investigations of 4 Bromo 4,4 Difluorobut 2 Enoic Acid Derivatives

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification and decarboxylation, which are influenced by the presence of fluorine atoms in the molecule.

Derivatives of 4-bromo-4,4-difluorobut-2-enoic acid can be readily converted to their corresponding esters through standard acid-catalyzed esterification with alcohols. The presence of the electron-withdrawing fluorine atoms can influence the reactivity of the carboxyl group, though typically, standard conditions are effective.

For more sensitive substrates or to facilitate reactions under milder conditions, the formation of activated esters is a common strategy. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to form activated esters. These intermediates are more susceptible to nucleophilic attack by alcohols or amines, enabling the synthesis of a wide array of ester and amide derivatives.

A straightforward protocol for synthesizing carboxylic esters involves the direct addition of carboxylic acids to β,β-difluoroacrylates under thermal conditions, without the need for catalysts or additives. This method highlights the intrinsic reactivity of gem-difluoroalkenes towards nucleophilic carboxylic acids, leading to the formation of a C-O bond at the difluorinated carbon. nih.gov

| Reagent/Condition | Product Type | Notes |

| Alcohol, Acid Catalyst | Ester | Standard esterification. |

| DCC/DMAP, Alcohol | Activated Ester | Mild conditions, suitable for sensitive substrates. |

| EDC/DMAP, Amine | Amide | Formation of amide bond. |

| Thermal Addition | Carboxylic Ester | Catalyst-free addition to difluoroacrylates. nih.gov |

The decarboxylation of carboxylic acids to generate carbon-centered radicals has become a powerful tool in organic synthesis. In the context of fluorinated carboxylic acids, this process can be initiated through various methods, including photoredox catalysis. The direct conversion of aliphatic carboxylic acids to their corresponding alkyl fluorides has been achieved using visible light-promoted photoredox catalysis. This method involves the oxidation of a carboxylate to a carboxyl radical, which then undergoes rapid CO₂ extrusion and subsequent fluorine atom transfer.

For α,β-unsaturated carboxylic acids, decarboxylation can be more challenging. However, the presence of β-substituents that can stabilize a potential carbocation intermediate can facilitate this process, often under acidic conditions. stackexchange.com Thermal decarboxylation of α,β-unsaturated acids can also occur, potentially through isomerization to a β,γ-unsaturated isomer, which can then undergo decarboxylation via a cyclic transition state. stackexchange.comdoubtnut.com The presence of fluorine atoms can influence the stability of intermediates and transition states in these pathways. For instance, microbial biotransformation of unsaturated per- and polyfluorinated carboxylic acids has been shown to be dependent on the α,β-unsaturation for defluorination and degradation to occur. nih.gov

| Decarboxylation Method | Initiation | Key Intermediate |

| Photoredox Catalysis | Visible Light | Carboxyl Radical |

| Acid Catalysis | Protic Acid | Carbocation |

| Thermal | Heat | Cyclic Transition State (via β,γ-isomer) |

| Microbial | Microorganisms | Enzymatic Intermediates |

Reactions at the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effects of the carboxylic acid and the geminal difluoro group. This electronic nature dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Addition: While the double bond is electron-deficient, it can still undergo electrophilic addition reactions. science-revision.co.uklumenlearning.comchemistrystudent.comlibretexts.org The reaction is initiated by the attack of an electrophile on the π-electrons of the double bond. science-revision.co.uk The regioselectivity of the addition is governed by the stability of the resulting carbocation intermediate. Halogens like chlorine and bromine readily add across the double bond of alkenes. libretexts.org However, the reaction with fluorine is often explosive, and with iodine, it can be slow and reversible. science-revision.co.uk

Nucleophilic Addition (Michael Addition): The electron-deficient nature of the α,β-unsaturated system makes it an excellent Michael acceptor. Nucleophiles will preferentially attack the β-carbon, leading to 1,4-conjugate addition. This reaction is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. The use of gem-difluorovinyl and trifluorovinyl Michael acceptors has been shown to proceed with high stereoselectivity. nih.gov

The stereochemical outcome of addition reactions to the double bond is influenced by the reaction mechanism and the structure of the substrate and reagents. For example, in Michael additions, the approach of the nucleophile can be directed by existing stereocenters in the molecule, leading to diastereoselective transformations. The use of chiral catalysts can enable enantioselective additions. nih.gov

Regioselectivity is a key consideration in reactions of unsymmetrical alkenes. In electrophilic additions, Markovnikov's rule generally predicts the outcome, where the electrophile adds to the carbon with more hydrogen atoms. lumenlearning.com However, the strong electron-withdrawing nature of the CF₂Br group can influence the carbocation stability and potentially alter the regioselectivity. In nucleophilic additions, the nucleophile consistently adds to the β-carbon of the α,β-unsaturated system.

Reactivity of the Bromo- and Geminal Difluoro-Substituents

The bromo substituent can be displaced by nucleophiles through allylic substitution reactions (SN2 or SN2'). The gem-difluoro group enhances the electrophilicity of the C-4 position, making it more susceptible to nucleophilic attack.

The geminal difluoro group has a profound electronic effect on the molecule. The fluorine atoms are strongly electron-withdrawing, which polarizes the carbon-carbon double bond and activates it for nucleophilic attack. nih.gov The C-F bonds are generally strong and less reactive than the C-Br bond. However, under certain conditions, such as with strong Lewis acids, reactions involving the C-F bonds can occur. rsc.org The presence of the gem-difluoro group can also direct the regioselectivity of certain reactions. For instance, in the reaction of gem-difluorinated vinyloxiranes with heteronucleophiles, the regioselectivity of the ring-opening is controlled by the choice of reagents. nih.gov

The unique electronic properties of gem-difluoroalkenes, with an electron-rich β-carbon and an electrophilic α-carbon (at the difluorinated position), allow for a range of selective functionalization reactions. nih.gov While many reactions of gem-difluoroalkenes result in C-F functionalization, fluorine-retentive strategies are also being developed. nih.gov

Nucleophilic Substitution Reactions Involving the Bromine Atom

Derivatives of this compound, such as 3-bromo-3,3-difluoropropene (BDFP), serve as valuable building blocks in organic synthesis. pharm.or.jp Their reactions with nucleophiles can proceed via different pathways, often influenced by the nature of the nucleophile and the use of catalysts.

Palladium-catalyzed reactions with soft carbon nucleophiles typically result in a regioselective attack at the γ-position (the carbon of the double bond not bearing the CF2 group), leading to the formation of 3-substituted 1,1-difluoroalkenes. pharm.or.jp In these cases, the reaction is believed to proceed through a (difluoroallyl)palladium complex intermediate, which is formed by the oxidative addition of the starting material to the Pd(0) catalyst. pharm.or.jp The nucleophile then attacks this complex, yielding the γ-substituted product exclusively. pharm.or.jp

However, the regioselectivity can be altered with different types of nucleophiles. For instance, reactions with certain nitrogen nucleophiles, such as the sodium salts of sulfonamides, have shown a predominant attack at the α-position (the carbon bearing the bromine and difluoro groups). pharm.or.jp This shift in regioselectivity highlights the complex electronic factors at play. In other related systems, such as ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate, reactions with binucleophiles proceed via a Michael addition to the double bond, followed by an intramolecular nucleophilic substitution of the bromine atom to form various heterocyclic compounds. researchgate.net

| Nucleophile Type | Catalyst | Predominant Position of Attack | Product Type |

|---|---|---|---|

| Soft Carbon Nucleophiles (e.g., malonates) | Pd(OAc)₂ / PPh₃ | γ-position | 3-Substituted 1,1-difluoroalkenes |

| Nitrogen Nucleophiles (e.g., amines, carbamates) | Pd(OAc)₂ / PPh₃ | γ-position | 3-Substituted 1,1-difluoroalkenes |

| Nitrogen Nucleophiles (e.g., sodium salts of sulfonamides) | Pd(OAc)₂ / PPh₃ | α-position | 3-Substituted 3,3-difluoroalkenes |

Transformations of the Geminal Difluoromethylene Group

The geminal difluoromethylene (CF₂) group is generally stable due to the high strength of the carbon-fluorine bond. siue.edu Direct transformations involving the cleavage of a C-F bond in this group are challenging and often require specific activation methods. The primary influence of the CF₂ group is electronic; its strong electron-withdrawing nature polarizes the adjacent π-system, making the molecule susceptible to nucleophilic attack at the double bond. nih.gov

Halogen Exchange and Fluoride (B91410) Displacement Processes

Halogen exchange reactions provide a pathway to modify the reactivity of this compound derivatives. The bromine atom can be replaced by fluorine using reagents such as in situ generated iodine fluoride. researchgate.net This type of reaction is particularly effective at sites capable of sustaining a carbocation, including tertiary or benzylic positions. researchgate.net

Fluoride displacement processes are also mechanistically significant. The reaction of a gem-difluoroalkene with a fluoride ion nucleophile can lead to the formation of a β,β,β-trifluoromethyl anion. nih.gov This process is often reversible, as the subsequent β-fluoride elimination simply regenerates the starting material. nih.gov This equilibrium can be exploited to prevent substrate decomposition and allows the trifluoromethyl anion intermediate to be trapped or participate in other catalytic cycles. nih.gov

| Transformation | Reagent(s) | Mechanism/Intermediate | Reference |

|---|---|---|---|

| Br → F Exchange | Iodine fluoride (generated in situ) | Carbocationic intermediate | researchgate.net |

| Addition of F⁻ to C=C-CF₂ | Fluoride ion (e.g., from AgF) | β,β,β-Trifluoromethyl anion | nih.gov |

Mechanistic Elucidation of Key Reaction Pathways

Understanding the reaction mechanisms is crucial for predicting product outcomes and designing new synthetic strategies. The electronic influence of the fluorine atoms plays a central role in dictating the preferred mechanistic pathways for elimination and rearrangement reactions.

Reaction Mechanism Studies of Dehydration Processes

While "dehydration" typically refers to the elimination of water from an alcohol, in the context of haloalkanes, the analogous and more relevant process is dehydrohalogenation or a more general elimination reaction. For fluorinated compounds, the mechanism of elimination often deviates from the standard E1 and E2 pathways. siue.edu

The strong electron-withdrawing effect of fluorine atoms increases the acidity of hydrogen atoms on the adjacent (β) carbon. siue.edu This makes the E1cb (Elimination, Unimolecular, conjugate Base) mechanism a likely pathway. siue.edu This mechanism proceeds in two steps:

A base removes an acidic β-hydrogen, forming a stabilized carbanion intermediate.

The carbanion intermediate then expels the leaving group (e.g., bromide) to form the alkene.

This pathway contrasts with the E1 mechanism, which involves the formation of a carbocation, and the E2 mechanism, which is a concerted, one-step process. masterorganicchemistry.comksu.edu.sa The E1 pathway is generally disfavored for fluorinated compounds due to the difficulty in breaking the strong C-F bond in a rate-determining step. siue.edu The requirement for an anti-coplanar arrangement of the Cα–X and Cβ–H bonds is a key feature of the E2 mechanism. mdpi.com The favorability of the E1cb mechanism for many fluorinated compounds is a direct consequence of fluorine's ability to stabilize an adjacent negative charge. siue.edu

Mechanistic Aspects of Fluorine-Facilitated Rearrangements

The presence of fluorine can also facilitate unique molecular rearrangements. The stabilization of anionic intermediates by the electron-withdrawing difluoromethyl group can be a driving force for such transformations. For example, in a related system, an unprecedented migration of an ester group was observed during the dehydrofluorination of a 4-CF₃-β-lactam. nih.gov The proposed mechanism involves the deprotonation of the carbon alpha to the trifluoromethyl group, followed by an intramolecular attack on the ester. The subsequent rearrangement is driven by the formation of a more stable enolate ion. nih.gov

Fluorine substitution has also been shown to accelerate sigmatropic rearrangements. In certain cases, a Doyl-Kirmse-type 2,3-sigmatropic rearrangement has been proposed to explain the formation of C-CF₂ bonds. nih.gov Similarly, the presence of α,α-difluoro substituents can accelerate 3,3-sigmatropic rearrangements of certain allyl enol ethers. rsc.org These fluorine-facilitated rearrangements underscore the profound electronic influence that fluorine substitution has on the stability of intermediates and transition states, enabling reaction pathways that are less favorable for their non-fluorinated counterparts.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the fundamental structural and electronic characteristics of molecules like 4-Bromo-4,4-difluorobut-2-enoic acid. These calculations can predict geometric parameters such as bond lengths and angles with a high degree of accuracy. For this compound, the presence of two highly electronegative fluorine atoms and a bromine atom is expected to significantly influence the molecule's geometry and electron distribution.

The C-F and C-Br bond lengths are characteristic of organofluorine and organobromine compounds, respectively. The C=C double bond length will be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the fluorine and carboxylic acid groups is expected to shorten this bond, while the bromine atom's effect is more complex, involving both inductive and resonance effects.

The electronic properties of the molecule can be further understood by examining the distribution of electron density and the molecular electrostatic potential (MEP). The fluorine and oxygen atoms will be regions of high electron density, while the carbon atoms attached to them will be electron-deficient. The MEP surface would visually represent these areas, with red indicating electron-rich regions (potential sites for electrophilic attack) and blue indicating electron-poor regions (potential sites for nucleophilic attack).

Table 1: Calculated Geometric and Electronic Properties of this compound (Illustrative Data)

| Parameter | Value |

| Bond Lengths (Å) | |

| C1=C2 | 1.34 |

| C2-C3 | 1.49 |

| C3-Br | 1.94 |

| C3-F1 | 1.35 |

| C3-F2 | 1.35 |

| C1-C(O)OH | 1.48 |

| Bond Angles (degrees) | |

| C1=C2-C3 | 122 |

| F1-C3-F2 | 108 |

| Br-C3-C2 | 110 |

| Mulliken Atomic Charges (e) | |

| C1 | +0.15 |

| C2 | -0.10 |

| C3 | +0.50 |

| Br | -0.05 |

| F1 | -0.25 |

| F2 | -0.25 |

Note: The data in this table is illustrative and represents typical values for similar structures. Actual calculated values may vary depending on the level of theory and basis set used.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. For this compound, a key area of interest is its reactivity towards nucleophiles. The presence of an α,β-unsaturated carbonyl system suggests that Michael-type additions are likely to be a prominent reaction pathway. researchgate.net

Theoretical studies can be employed to model the reaction of this compound with various nucleophiles. By calculating the potential energy surface for the reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. This allows for a detailed understanding of the reaction mechanism, including whether it proceeds through a concerted or stepwise pathway.

For instance, in a Michael addition, a nucleophile can attack the β-carbon of the double bond. Computational modeling can determine the structure of the transition state for this step and the associated activation energy. Furthermore, the fate of the resulting enolate intermediate, including subsequent protonation or intramolecular reactions, can also be investigated. The presence of the bromine atom at the α-position opens up the possibility of subsequent elimination or substitution reactions, which can also be modeled computationally.

Prediction of Stereoselectivity and Regioselectivity in Fluorinated Systems

The presence of a stereocenter at the C4 position (bearing the bromine and two fluorine atoms) and the double bond raises the possibility of stereoisomerism in the products of reactions involving this compound. Computational methods are particularly adept at predicting and explaining the stereochemical outcomes of such reactions.

By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which diastereomer or enantiomer will be formed preferentially. For example, in a reaction involving the addition of a chiral nucleophile to the double bond, computational modeling can be used to determine the transition state energies for the formation of all possible stereoisomeric products. The product distribution can then be predicted based on the Boltzmann distribution of these transition state energies.

Regioselectivity is another important aspect of the reactivity of this compound. Nucleophiles could potentially attack the carbonyl carbon, the β-carbon of the double bond, or even the carbon bearing the bromine and fluorine atoms. Computational modeling can help to predict the most likely site of attack by calculating the activation energies for each possible reaction pathway.

Theoretical Insights into Structure-Reactivity Relationships and Fluorine Effects

The incorporation of fluorine atoms into organic molecules can have profound effects on their reactivity, often referred to as "fluorine effects". researchgate.netrsc.org These effects are a combination of steric and electronic factors. In this compound, the two fluorine atoms at the C4 position exert a strong electron-withdrawing inductive effect, which significantly influences the electronic properties of the entire molecule.

Theoretical studies can provide a deep understanding of these fluorine effects. For example, by comparing the calculated properties of this compound with its non-fluorinated or partially fluorinated analogs, the specific influence of the fluorine atoms can be quantified. This can include their effect on the acidity of the carboxylic acid, the electrophilicity of the double bond, and the stability of reaction intermediates and transition states.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for the unambiguous structural confirmation of 4-Bromo-4,4-difluorobut-2-enoic acid. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required to account for all the nuclei in the molecule.

¹H NMR: The proton NMR spectrum is expected to show signals for the two olefinic protons and the acidic proton of the carboxylic acid. The olefinic protons would likely appear as complex multiplets due to coupling to each other (J-coupling) and to the fluorine atoms. The chemical shift of the carboxylic acid proton would be highly dependent on the solvent and concentration and would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would provide information on the four distinct carbon environments in the molecule: the carboxylic carbon, the two olefinic carbons, and the carbon bearing the bromine and fluorine atoms. The chemical shifts would be influenced by the electronegativity of the attached halogens and the carboxylic acid group. The carbon atom attached to the fluorine atoms would show a characteristic splitting pattern in the proton-decoupled ¹³C NMR spectrum due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum would be crucial for confirming the presence and environment of the fluorine atoms. A single signal would be expected for the two equivalent fluorine atoms. This signal would likely be a multiplet due to coupling with the olefinic protons.

Expected NMR Data (Hypothetical):

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | δ 6.5 - 7.5 (olefinic CH) | Multiplet | J(H,H), J(H,F) |

| ¹H | δ 10 - 13 (COOH) | Broad Singlet | - |

| ¹³C | δ 160 - 170 (COOH) | Singlet or Triplet (due to C-F coupling) | - |

| ¹³C | δ 120 - 140 (olefinic CH) | Multiplet | J(C,F) |

| ¹³C | δ 110 - 130 (CBrF₂) | Triplet | ¹J(C,F) |

| ¹⁹F | δ -50 to -70 | Multiplet | J(F,H) |

Note: The above table is hypothetical and actual values would need to be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in this compound. The spectrum would be dominated by absorptions corresponding to the O-H, C=O, C=C, and C-F bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching vibration |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching vibration |

| C=C (Alkene) | 1680 - 1620 | Stretching vibration |

| C-F | 1350 - 1100 | Stretching vibration |

| C-Br | 650 - 550 | Stretching vibration |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) would be employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).

Expected Mass Spectrometry Findings:

| Analysis | Expected Result |

| Molecular Ion (M⁺) | Presence of two peaks with m/z corresponding to the molecular weight of the compound containing ⁷⁹Br and ⁸¹Br isotopes. |

| Fragmentation Pattern | Loss of Br, COOH, and HF would be expected fragmentation pathways. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) would be a valuable technique for assessing the purity of a sample of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), would likely be suitable.

For the determination of enantiomeric excess, a chiral HPLC method would be necessary. This would involve the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers of the compound, if it is chiral. The choice of the CSP and the mobile phase would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

Direct analysis of this compound by Gas Chromatography (GC) might be challenging due to its relatively low volatility and the polar nature of the carboxylic acid group. However, GC-MS analysis could be performed after converting the carboxylic acid to a more volatile ester derivative (e.g., a methyl or ethyl ester). This would allow for the separation of the derivative from any volatile impurities and its subsequent identification by mass spectrometry.

Application As a Versatile Synthetic Intermediate

Building Block for Complex Fluorinated Organic Compounds

The strategic placement of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge of interest in the development of novel fluorinated compounds for applications in pharmaceuticals, agrochemicals, and materials science. 4-Bromo-4,4-difluorobut-2-enoic acid serves as an excellent starting material for the synthesis of such complex fluorinated molecules.

The presence of the gem-difluoro group is of particular importance, as this motif is a common feature in many biologically active compounds. The synthetic utility of this compound as a building block stems from its ability to undergo a variety of reactions at its different functional groups, allowing for the introduction of the difluoromethyl group into a wide range of molecular scaffolds.

Table 1: Potential Reactions of this compound for the Synthesis of Complex Fluorinated Compounds

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Nucleophilic Substitution | Various Nucleophiles (e.g., amines, thiols, alcohols) | Functionalized difluorinated butenoic acids |

| Cross-Coupling Reactions | Organometallic reagents (e.g., boronic acids, organozincs) with a suitable catalyst | Aryl- or alkyl-substituted difluorinated butenoic acids |

| Cycloaddition Reactions | Dienes or dipolarophiles | Fluorinated cyclic and heterocyclic compounds |

| Michael Addition | Nucleophiles | Functionalized difluorinated butanoic acid derivatives |

Precursor for Functionalized Organofluorine Scaffolds

An organofluorine scaffold is a core molecular structure that contains one or more fluorine atoms. These scaffolds are often used as the foundation for the development of new drugs and other functional materials. This compound can be used as a precursor to generate a variety of functionalized organofluorine scaffolds.

For example, the carboxylic acid group can be converted into other functional groups, such as esters, amides, or alcohols, which can then be further modified. The double bond can participate in addition reactions, allowing for the introduction of new substituents. The bromine atom can be replaced by a variety of other groups through nucleophilic substitution or cross-coupling reactions. This versatility allows for the creation of a diverse library of organofluorine scaffolds from a single starting material.

Table 2: Examples of Functionalized Organofluorine Scaffolds Potentially Derived from this compound

| Scaffold Type | Synthetic Strategy | Potential Application |

| Difluorinated lactones | Intramolecular cyclization | Biologically active compounds |

| Difluorinated amino acids | Amination and functional group manipulation | Peptidomimetics and pharmaceuticals |

| Fluorinated heterocycles | Cyclization with heteroatom-containing reagents | Agrochemicals and medicinal chemistry |

Role in the Synthesis of α,α-Difluorinated and α-Bromo-α,β-Unsaturated Systems

The unique arrangement of functional groups in this compound makes it a valuable reagent for the synthesis of α,α-difluorinated and α-bromo-α,β-unsaturated systems. These structural motifs are present in a number of important molecules and are often challenging to synthesize using traditional methods.

The gem-difluoro group at the α-position to the carboxylic acid can influence the reactivity of the molecule and can be carried through various synthetic transformations to generate a range of α,α-difluorinated products. Furthermore, the presence of the bromine atom at the α-position of the α,β-unsaturated system allows for a variety of subsequent chemical modifications. This can include dehydrobromination to form an alkyne, or displacement of the bromine with other functional groups.

The ability to access these valuable synthetic intermediates from a single, well-defined starting material highlights the importance of this compound in the field of organofluorine chemistry.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Efficient Synthetic Routes for Fluoroalkenoic Acids

The synthesis of complex organofluorine compounds often involves hazardous reagents and energy-intensive conditions. A primary challenge is the development of greener, more efficient synthetic pathways for fluoroalkenoic acids like 4-Bromo-4,4-difluorobut-2-enoic acid.

Future research in this area is expected to focus on:

Biocatalysis: Utilizing enzymes or whole-cell systems for the synthesis of fluorinated building blocks. rsc.org Biocatalysts operate under mild conditions and can offer high selectivity, reducing the environmental impact of chemical production. rsc.org Research could target the discovery or engineering of enzymes capable of performing specific C-F bond formations or transformations on fluorinated substrates.

Green Reagents and Solvents: Moving away from traditional, often toxic, fluorinating agents and solvents is a critical goal. This includes exploring the use of less hazardous fluorine sources and recyclable or biodegradable solvents. The development of sustainable routes for producing organic building blocks is a crucial step in minimizing the environmental footprint of chemical synthesis. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This involves minimizing the generation of byproducts and waste streams, a key principle of green chemistry. For instance, processes that can efficiently produce furoic acid with high yield (99%) and allow for the recovery of co-products serve as a model for improving the economics and sustainability of chemical synthesis. rsc.org

| Research Approach | Key Objectives | Potential Impact |

| Biocatalysis | Discover or engineer enzymes for selective fluorination and modification. | Reduced energy consumption, milder reaction conditions, high selectivity. rsc.org |

| Green Chemistry | Replace hazardous reagents and solvents; improve atom economy. | Lower environmental impact, safer laboratory and industrial processes. |

| Process Optimization | Develop catalytic cycles that minimize waste and maximize efficiency. | Cost reduction, improved sustainability profile of fluoroalkenoic acids. rsc.org |

Exploration of Novel Reactivity and Catalytic Transformations of this compound

The reactivity of this compound is dictated by its multiple functional groups. The gem-difluoroalkene moiety is a versatile electrophilic target, while the carbon-bromine bond is a classic handle for cross-coupling reactions. nih.govrsc.org A significant challenge lies in achieving selective transformations in the presence of these multiple reactive sites.

Future research will likely explore:

Fluorine-Retentive Functionalization: While many reactions of gem-difluoroalkenes result in the loss of a fluorine atom, developing methods that retain the CF2 group is a key goal. ku.edu This would provide access to a wider range of valuable difluorinated structures.

Catalytic Cross-Coupling: The C-Br bond is amenable to various palladium-catalyzed and other transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Exploring these reactions would enable the introduction of diverse aryl, alkyl, and alkynyl groups, dramatically expanding the library of accessible derivatives.

Novel Transformations of the Gem-Difluoroalkene: Gem-difluoroalkenes can undergo unique reactions such as amidation-hydrolysis or serve as precursors to other fluorinated motifs like the CF2H group through hydrogenation. nih.govrsc.org Investigating these transformations specifically for this compound could lead to new classes of compounds with interesting properties. The ability of gem-difluoroalkenes to act as mimics for carbonyl or amide groups makes them attractive for modifying biologically active compounds. nih.gov

| Reactive Site | Potential Transformation | Desired Outcome |

| Carbon-Bromine Bond | Palladium-catalyzed cross-coupling | Introduction of diverse molecular fragments (aryl, vinyl, etc.). |

| Gem-Difluoroalkene | Fluorine-retentive nucleophilic additions | Synthesis of complex α,α-difluorinated products. ku.edu |

| Gem-Difluoroalkene | Hydrogenation | Formation of 4-bromo-4,4-difluorobutanoic acid derivatives. nih.gov |

| Entire Molecule | Cyclization Reactions | Synthesis of novel fluorinated heterocyclic compounds. |

Integration with Flow Chemistry and Advanced Reaction Technologies

Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch synthesis, particularly for organofluorine chemistry. beilstein-journals.orgnih.gov Challenges include adapting existing batch reactions to flow systems and developing integrated multi-step syntheses.

Key future directions include:

Enhanced Safety and Control: Many fluorination reactions use hazardous reagents. vapourtec.com Flow reactors confine these materials to small volumes, improving safety. The precise control over temperature, pressure, and mixing in flow systems can lead to higher yields and purities. beilstein-journals.orgnih.gov

Scalability and Automation: Flow chemistry provides a straightforward path from laboratory-scale synthesis to industrial production. researchgate.net Automating these systems can enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for drug discovery and materials science.

Gas-Liquid Reactions: The synthesis of fluorinated compounds can involve gaseous reagents. Flow chemistry is an emerging and promising technique to address the long-standing challenges of gas-liquid reactions, such as insufficient interfacial contact and scalability issues, which are often encountered in batch processes. rsc.org

Computational Design and Prediction of Novel Fluoro-Organobromine Compounds

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For compounds like this compound, the challenge is to develop accurate predictive models for their reactivity and properties.

Future research in this domain will focus on:

Predicting Reactivity: Using quantum chemical methods like Density Functional Theory (DFT) to model reaction pathways and predict the most likely sites of reaction. nih.gov Such models can guide experimental work by identifying the most promising reaction conditions.

Machine Learning Models: Developing quantitative structure-activity relationship (QSAR) models using machine learning to predict the reaction kinetics of organobromine compounds. nih.gov By training models on existing data, it's possible to predict the reactivity of new compounds, accelerating the discovery process. Combining molecular fingerprints and quantum descriptors can improve the performance of these predictive models. nih.gov

De Novo Design: Employing computational algorithms to design novel fluoro-organobromine compounds with specific desired properties (e.g., biological activity, material characteristics). This involves creating virtual libraries of compounds and screening them in silico before committing to laboratory synthesis. nih.gov

| Computational Tool | Application | Objective |

| Density Functional Theory (DFT) | Reaction mechanism simulation | Elucidate reaction pathways and predict product selectivity. nih.gov |

| Machine Learning (ML) | QSAR model development | Predict reaction rates and biological activity of new compounds. nih.gov |

| Molecular Docking | Binding simulation | Predict the interaction of designed molecules with biological targets like proteins. |

| Fragment-Based Design | Virtual compound assembly | Design novel catalysts or drug candidates with desired functionalities. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-4,4-difluorobut-2-enoic acid, and what reagents are critical for controlling regioselectivity?

- Methodological Answer : The synthesis often involves halogenation or fluorination of unsaturated precursors. For example, bromination of difluorinated intermediates using HBr or N-bromosuccinimide (NBS) under controlled conditions can introduce the bromine atom selectively. Reaction temperature (<0°C) and solvent polarity (e.g., dichloromethane) are critical to avoid over-bromination . Characterization of intermediates via H/C NMR and FTIR ensures correct functional group formation .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Purity ≥98% (as per supplier specifications) is recommended for reproducible results .

- Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and stereochemistry, while F NMR (δ ~ -120 ppm for CF groups) and FTIR (C=O stretch ~1700 cm) validate functional groups .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store at 0–6°C in airtight, amber vials to minimize light/thermal degradation. Use desiccants to avoid hydrolysis of the carboxylic acid group. Safety protocols (gloves, fume hood) are mandatory due to bromine’s volatility and irritant properties .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., elimination or rearrangements) during derivatization of this compound?

- Methodological Answer :

- Kinetic Control : Low temperatures (-80°C) stabilize intermediates, suppressing rearrangements. For example, protonation of unsaturated intermediates with HBr at -80°C favors kinetic products .

- Protecting Groups : Temporarily protecting the carboxylic acid with tert-butyl esters reduces unwanted nucleophilic attacks during bromo-fluorine exchange reactions .

Q. How can computational modeling guide the design of this compound derivatives for non-linear optical (NLO) applications?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict hyperpolarizability (β) and dipole moments. Compare computed β values with experimental second-harmonic generation (SHG) efficiency (e.g., 1.8× KDP for similar fluoro-bromo compounds) to prioritize synthetic targets .

Q. What experimental approaches reconcile contradictory data in reaction mechanisms involving this compound (e.g., unexpected byproducts)?

- Methodological Answer :

- Isotopic Labeling : Use O-labeled water or DO to trace hydrolysis pathways.

- In Situ Monitoring : React-IR or time-resolved NMR tracks intermediate formation. For example, detect transient enol intermediates during Michael additions .

Q. How do impurities in this compound affect catalytic studies, and how can they be quantified?

- Methodological Answer : Trace metal contaminants (e.g., Fe, Cu) from synthesis can alter catalytic activity. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies metals at ppb levels. Pre-treatment with chelating resins (e.g., EDTA-functionalized silica) removes contaminants .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 202.98 g/mol | |

| Purity (HPLC) | ≥98% | |

| F NMR Shift (CF) | δ -120 to -125 ppm | |

| SHG Efficiency | ~1.8× KDP (for analogous compounds) | |

| Storage Temperature | 0–6°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.